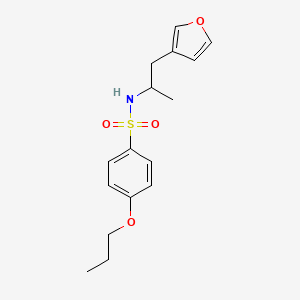

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

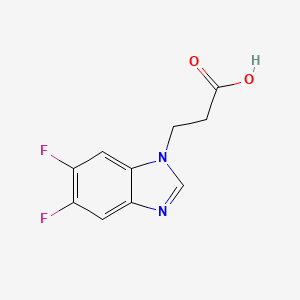

Descripción general

Descripción

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPB or FPB-TM and has been studied extensively for its anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- A study outlined the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, highlighting the potential of furan derivatives in complex organic synthesis and the exploration of gold carbenoid chemistry (Tao Wang et al., 2014).

- Research on 3,3'-dinitroamino-4,4'-azoxyfurazan derivatives demonstrated their application in designing high-performance energetic materials, emphasizing the role of N-O building blocks in creating compounds with significant detonation properties (Jiaheng Zhang & J. Shreeve, 2014).

- An investigation into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed insights into chemical modifications that could enhance pharmacological properties, particularly in cancer therapeutics (J. Mun et al., 2012).

Material Science and Molecular Engineering

- The synthesis and characterization of methyl 4-aryl-4-oxo-2-[(4-sulfamoylphenyl)amino]but-2-enoates, which react with ninhydrin to produce complex heterocycles, underscore the versatility of sulfonamide derivatives in material science (V. L. Gein et al., 2017).

- Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, illustrating the potential of sulfonamide-based complexes in biomedical applications, especially in cancer treatment (M. González-Álvarez et al., 2013).

Pharmacology and Drug Design

- The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin highlighted significant anti-cancer and antiangiogenic activities, demonstrating the therapeutic potential of benzofuran derivatives in oncology (R. Romagnoli et al., 2015).

- Research on the synthesis of some new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides revealed their antibacterial agents' value, showcasing the application of sulfonamide derivatives in developing new antimicrobial drugs (M. Abbasi et al., 2016).

Mecanismo De Acción

Target of Action

Furan platform chemicals (fpcs), which include compounds with furan rings like the one in this compound, have been used in a variety of applications

Biochemical Pathways

Furan platform chemicals (FPCs) have been used in a variety of biochemical contexts, but the specific pathways affected by this compound would depend on its targets .

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-9-21-15-4-6-16(7-5-15)22(18,19)17-13(2)11-14-8-10-20-12-14/h4-8,10,12-13,17H,3,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMKKKBFNAFIBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2428602.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2428603.png)

![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)

![2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2428605.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)

![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)